molecular formula C8H13N3OS B7810506 6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one

6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7810506
M. Wt: 199.28 g/mol
InChI Key: MIWRSUQXSCLDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of fluorofentanyl isomers involves the fluorination of fentanyl precursors. The synthesis typically starts with the appropriate aniline derivative, which undergoes acylation with propionyl chloride to form the corresponding amide. This amide is then cyclized to form the piperidine ring, followed by fluorination at the desired position (para, meta, or ortho) on the phenyl ring .

Industrial Production Methods: Industrial production of fluorofentanyl isomers is carried out under controlled conditions to ensure the purity and consistency of the product. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in specialized reactors to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Fluorofentanyl isomers undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives and N-oxide compounds .

Scientific Research Applications

Fluorofentanyl isomers are primarily used in:

Mechanism of Action

Fluorofentanyl isomers exert their effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity and the modulation of ion channels .

Comparison with Similar Compounds

Uniqueness: Fluorofentanyl isomers are unique due to the presence of the fluorine atom, which can significantly alter their pharmacokinetic and pharmacodynamic properties. This fluorination can enhance the lipophilicity and metabolic stability of the compounds, making them valuable for specific research applications .

Properties

IUPAC Name

6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWRSUQXSCLDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NNC(=NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.